![molecular formula C13H21NO B1519015 3-[(Hexyloxy)methyl]aniline CAS No. 80172-00-5](/img/structure/B1519015.png)
3-[(Hexyloxy)methyl]aniline
Overview
Description
“3-[(Hexyloxy)methyl]aniline” is a chemical compound with the CAS Number: 80172-00-5 . It has a molecular weight of 207.32 .
Physical And Chemical Properties Analysis
“3-[(Hexyloxy)methyl]aniline” is a liquid at room temperature . Its molecular weight is 207.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
1. Fluorescent Sensors for Metal Ions
A novel turn-on Schiff-base fluorescent sensor using (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline (L) was synthesized for detecting aluminum(III) ions in living cells. The sensor exhibited significant fluorescence enhancement in the presence of Al3+ ions, indicating its potential as a practical system for monitoring Al3+ concentrations in biological environments (Tian et al., 2015).
2. Bacterial Degradation of Aromatic Compounds
A bacterial strain, Delftia sp. AN3, was found to use aniline or acetanilide as sole carbon, nitrogen, and energy sources, showcasing its ability to degrade aniline and its tolerance to high concentrations of the compound. This finding is vital for understanding the biodegradation of aromatic compounds and their potential impact on wastewater treatment processes (Liu et al., 2002).
3. Catalytic Oxidation of Organic Pollutants
Fe(3)O(4) magnetic nanoparticles (MNPs) were successfully synthesized and applied for the catalytic oxidation of phenolic and aniline compounds in aqueous solutions. This study presents a potential method for the removal of organic pollutants, utilizing the catalytic properties of MNPs in the presence of H(2)O(2) (Zhang et al., 2009).
4. Electrosynthesis and Properties of Polyanilines
The electrosynthesis of ring-substituted polyanilines, particularly those with sigma- and pi-donor substituents, was investigated. The study focused on the polymerization effectiveness, characterization, and oxidation properties of these polyanilines, providing valuable insights into the electrochemical behavior and potential applications of these materials (Cattarin et al., 1988).
Safety And Hazards
properties
IUPAC Name |
3-(hexoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10H,2-5,9,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULCBYHVFGRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Hexyloxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



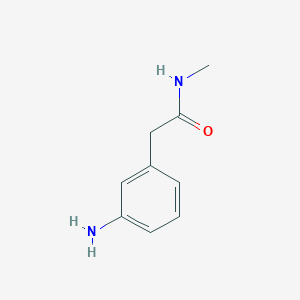
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)
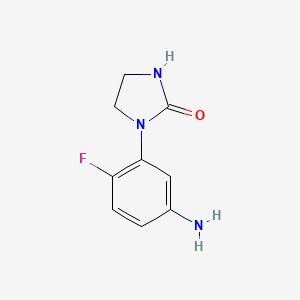
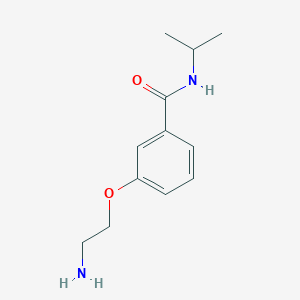
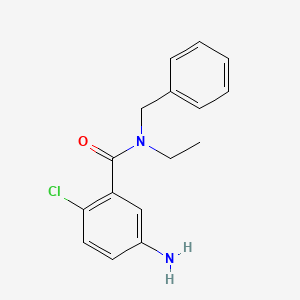
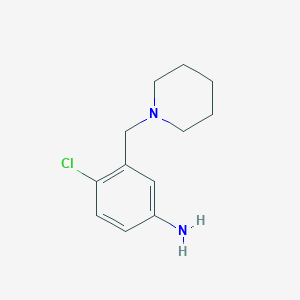
![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
amino}ethan-1-ol](/img/structure/B1518944.png)
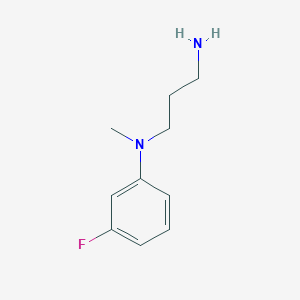
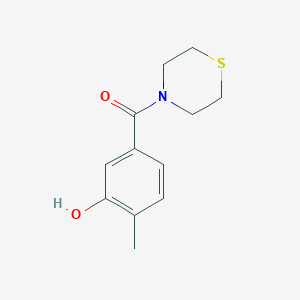
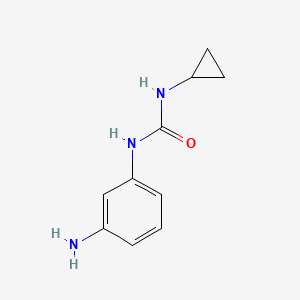
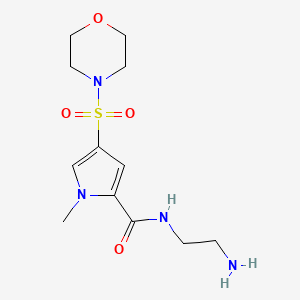
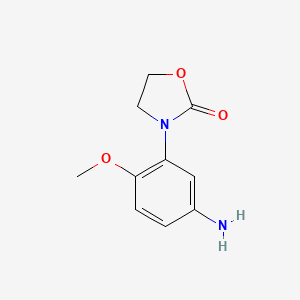
![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)